(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-4-12-21-17-15(23-3)6-5-7-16(17)24-19(21)20-18(22)14-10-8-13(2)9-11-14/h4-11H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAXQAYOKWUFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- CAS Number : 868376-75-4
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O6S2 |
| Molecular Weight | 519.6 g/mol |
| CAS Number | 868376-75-4 |
The primary mechanism by which this compound exhibits its biological activity involves the inhibition of tubulin polymerization, similar to other compounds in the thiazole class. This action leads to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells.
Key Findings from Research Studies
- In Vitro Studies : Research indicates that compounds with similar structures effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells. For instance, a study demonstrated that SMART compounds, which share structural similarities with this compound, exhibited significant cytotoxicity against multidrug-resistant (MDR) cancer cells .
- In Vivo Efficacy : In vivo studies have shown that treatments with these compounds resulted in notable tumor growth inhibition in xenograft models. The treatment led to a percentage tumor control (T/C) ranging from 4% to 30%, indicating a promising therapeutic potential .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Cell Cycle Arrest | Arrests cells at G2/M phase |
| Tumor Inhibition | Significant reduction in tumor growth in vivo |
Case Study 1: Anticancer Activity
In a controlled study involving prostate cancer xenografts, administration of a related thiazole compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's ability to overcome drug resistance mechanisms commonly observed in cancer therapies .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that these compounds bind to the colchicine-binding site on tubulin, effectively preventing polymerization. This binding was confirmed through various biochemical assays and molecular docking studies, which elucidated the structural interactions at play .
Comparison with Similar Compounds
Key Structural Features:
- Benzo[d]thiazole ring : A fused bicyclic system providing rigidity and planar geometry.
- Allyl group (C=CC) : Enhances lipophilicity and may participate in covalent interactions.
- 4-Methoxy substituent : Electron-donating group influencing electronic distribution and solubility.
- 4-Methylbenzamide moiety : Aromatic amide contributing to hydrogen-bonding and π-π stacking interactions.
Molecular Formula : C₂₀H₁₈N₂O₂S
Molecular Weight : 382.4 g/mol .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzamide and benzothiazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Core Heterocycle: The target compound uses a benzo[d]thiazole core, while analogues like 4g and 8a feature thiadiazole rings. Thiadiazoles generally exhibit higher electrophilicity due to the electron-deficient nature of the ring, whereas benzothiazoles balance aromaticity with moderate reactivity .
Substituent Effects: Allyl vs. Alkyl Chains: The allyl group in the target compound may enhance reactivity toward Michael addition or radical reactions compared to ethyl or methyl substituents in and . Electron-Withdrawing Groups (EWGs): Compounds like (sulfamoyl) and (fluoro) exhibit increased acidity at adjacent positions, whereas the target compound’s methoxy group acts as an electron donor, stabilizing the aromatic system .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives like 8a (290°C) exhibit higher melting points than benzothiazoles, likely due to stronger intermolecular dipole-dipole interactions .
- Solubility : The target compound’s methoxy and allyl groups improve organic solubility compared to sulfonamide-containing analogues (e.g., ), which may require polar solvents .
Q & A
Q. What synthetic routes are commonly employed to prepare (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide?
The compound is typically synthesized via condensation reactions involving thiazole derivatives and benzamide precursors. For example, a reflux-based method using glacial acetic acid as a solvent and sodium acetate as a catalyst facilitates the formation of the thiazole-imine bond (similar to the synthesis of analogous thiazolidinones in ). Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol or methanol), with yields ranging from 60–85% depending on substituent reactivity .
Q. How is the Z-configuration of the imine bond confirmed in this compound?
The Z-configuration is verified using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For instance, in structurally related thiazole-imine hybrids, NOE correlations between the allyl protons and the methoxy group on the benzothiazole ring confirm spatial proximity, characteristic of the Z-isomer . Additionally, X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and allyl protons (δ 5.2–6.1 ppm) are key .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm imine and amide bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory enzyme inhibition data for this compound be resolved?
Discrepancies in inhibition assays (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. For example, pKa values of the compound (determined potentiometrically as in ) influence ionization states, altering binding affinity. Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and validating enzyme sources (recombinant vs. tissue-extracted) are critical . Dose-response curves should be replicated under identical conditions to confirm reproducibility.
Q. What computational strategies predict the binding mode of this compound with target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using AMBER or GROMACS) model interactions. For thiazole derivatives, the imine nitrogen and methoxy groups often form hydrogen bonds with catalytic residues (e.g., in glucosidase or kinase targets). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
Q. How does substituent variation on the benzamide moiety affect biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. For example, replacing 4-methyl with 4-ethyl in analogs () increases lipophilicity (logP +0.5), improving membrane permeability but lowering aqueous solubility. Bioisosteric replacements (e.g., -SO₂NH₂ for -COCH₃) balance these properties .
Q. What experimental controls are essential when evaluating this compound’s antioxidant activity?
- Positive controls : Ascorbic acid or Trolox for radical scavenging assays (DPPH/ABTS).
- Negative controls : Solvent-only samples to exclude assay interference.
- Chelation controls : EDTA to rule out metal ion-mediated oxidation. Activity is quantified via IC50 values, with triplicate measurements to ensure statistical significance (p < 0.05) .
Data Contradiction Analysis
Q. Why might in vitro and in vivo results for this compound diverge?
In vitro assays may not account for pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism). For instance, thiazole derivatives often exhibit high plasma protein binding (>90%), reducing free drug concentration in vivo. Administering the compound with cytochrome P450 inhibitors (e.g., ketoconazole) in animal models can clarify metabolic stability .
Methodological Optimization
Q. How can reaction yields for this compound be improved during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
